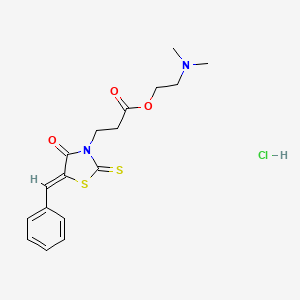

![molecular formula C24H18N4O4S B2527054 2-nitro-N-(2-(4-phénoxyphényl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-56-2](/img/structure/B2527054.png)

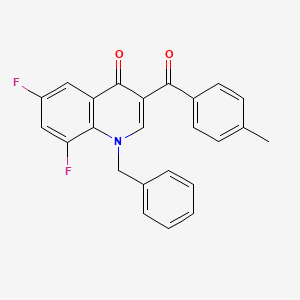

2-nitro-N-(2-(4-phénoxyphényl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further investigation.

Applications De Recherche Scientifique

- L'introduction régiosélective de groupes nitro dans les pyrazoles contenant un substituant furazanyle en position 3 a été étudiée .

- La synthèse de nitropyrazoles portant un fragment furazanyle en position 3 (5) est un domaine de recherche actif. Ces molécules hybrides combinent différents hétérocycles avec divers substituants, permettant d'optimiser les propriétés souhaitées et de découvrir de nouvelles applications .

- Bien que les polynitropyrazoles soient bien étudiés, les mononitropyrazoles avec un fragment azole en position 3 (5) lié par une liaison C–C sont relativement rares .

- Par exemple, l'effet de composés apparentés sur les canaux hERG a été confirmé, soulignant leur impact potentiel sur la fonction cardiaque .

- Les chercheurs ont développé des méthodes pour synthétiser des nitropyrazoles avec un fragment furazanyle en position 3 (5) .

- Le matériau de départ de cette étude était le furazane, et la construction du cycle pyrazole à partir de diméthylaminopropénones a été utilisée pour obtenir le composé souhaité .

Matériaux Énergétiques et Composés Énergétiques

Composés Biologiquement Actifs

Études Pharmacologiques

Synthèse Chimique et Développement de Méthodes

Mécanisme D'action

While the exact mechanism of action for this specific compound is not provided, a similar compound, 3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574), has been reported to be a potent and efficacious hERG channel activator . It potentiates hERG channel activity by removing hERG channel inactivation .

Analyse Biochimique

Biochemical Properties

2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction with AchE can lead to significant changes in nerve impulse transmission, potentially affecting behavior and movement.

Cellular Effects

The effects of 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of the human ether-à-go-go-related gene (hERG) potassium channels, which are critical for cardiac action potential shaping . By affecting these channels, the compound can alter the duration of cardiac action potentials, impacting heart function.

Molecular Mechanism

At the molecular level, 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an activator of hERG potassium channels by preventing their inactivation . This mechanism involves shifting the voltage-dependence of inactivation, thereby enhancing channel activity and influencing cardiac electrophysiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its activity can be sustained over extended periods, although the exact temporal dynamics depend on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide vary with dosage in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cardiac function by modulating hERG channels. At higher doses, it could potentially lead to toxic effects, including adverse impacts on heart rhythm and overall cardiovascular health .

Metabolic Pathways

2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target tissues, which is essential for its biological activity .

Subcellular Localization

The subcellular localization of 2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, thereby modulating its overall effects .

Propriétés

IUPAC Name |

2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4S/c29-24(19-8-4-5-9-22(19)28(30)31)25-23-20-14-33-15-21(20)26-27(23)16-10-12-18(13-11-16)32-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJJHUSUPCMABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

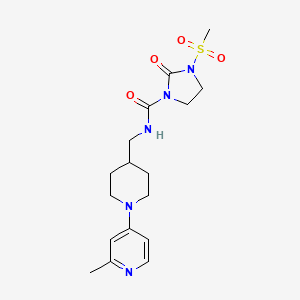

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

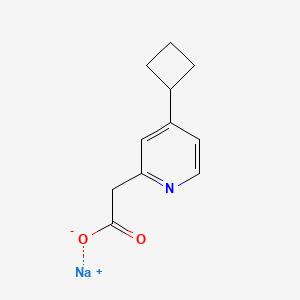

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

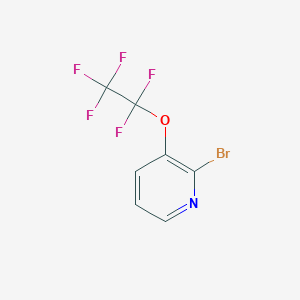

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)

![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2526985.png)